molecular formula CH3ClF3N B14751851 Trifluoromethanamine hydrochloride

Trifluoromethanamine hydrochloride

Cat. No.: B14751851
M. Wt: 121.49 g/mol
InChI Key: IHPUEQKULSGGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethanamine Hydrochloride (CAS 63689-56-5) is an organofluorine compound with the molecular formula CH3ClF3N . This chemical is offered for research and development purposes. As a supplier, we ensure high purity and quality for your critical laboratory work. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can use this compound as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research where the introduction of a trifluoromethyl group can significantly alter the metabolic stability, lipophilicity, and bioavailability of target molecules. For further details, specifications, or to place an inquiry, please contact our team.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

CH3ClF3N

Molecular Weight

121.49 g/mol

IUPAC Name

trifluoromethanamine;hydrochloride

InChI

InChI=1S/CH2F3N.ClH/c2-1(3,4)5;/h5H2;1H

InChI Key

IHPUEQKULSGGMC-UHFFFAOYSA-N

Canonical SMILES

C(N)(F)(F)F.Cl

Origin of Product

United States

Synthetic Methodologies for Trifluoromethanamine Hydrochloride and Its Derivatives

Direct Synthetic Routes to Trifluoromethanamine (B3054569) Hydrochloride

The direct synthesis of trifluoromethanamine hydrochloride is challenging due to the inherent instability of the parent amine, trifluoromethanamine. nih.gov However, various strategies have been developed to synthesize its more stable N-substituted derivatives, which can subsequently be used to generate the hydrochloride salt.

One-Pot Synthesis Approaches

One-pot syntheses offer an efficient and streamlined approach to complex molecules by minimizing intermediate purification steps. Several one-pot methods for the synthesis of N-trifluoromethyl amines and their derivatives have been reported.

A notable one-pot procedure involves the trifluoromethylation of secondary amines using sodium triflinate (CF3SO2Na). rsc.org This method is advantageous due to its mild reaction conditions, good functional group tolerance, and the use of inexpensive and easy-to-handle reagents. The reaction is believed to proceed through a thiocarbonyl fluoride (B91410) intermediate. rsc.org

Another innovative one-pot synthesis utilizes the bench-stable reagent (Me4N)SCF3 in conjunction with silver fluoride (AgF) to trifluoromethylate amines at room temperature. nih.gov This rapid and highly selective method proceeds via a formal umpolung reaction, generating a thiocarbamoyl fluoride intermediate that is then converted to the N-CF3 product. nih.gov The mild conditions make it suitable for the late-stage trifluoromethylation of complex molecules, including pharmaceuticals. nih.gov

Researchers have also developed a one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles, a class of N-trifluoromethylated heterocyclic compounds. nih.govorganic-chemistry.orgresearchgate.net This method involves the (3+3)-annulation of in situ generated nitrile imines with mercaptoacetaldehyde, followed by a cascade of dehydration and ring-contraction reactions promoted by p-toluenesulfonyl chloride (p-TsCl). nih.govorganic-chemistry.orgresearchgate.net The process is characterized by its mild conditions, scalability, and broad functional group tolerance. nih.govorganic-chemistry.orgresearchgate.net

An electrochemical one-pot synthesis has also been developed for N-trifluoromethylthio sulfoximines from sulfoximines via N-SCN intermediates, showcasing the diversity of one-pot strategies. nih.gov

Catalyst-Free Trifluoroethylation Protocols

Catalyst-free methods are highly desirable as they reduce cost, simplify purification, and minimize metal contamination in the final product. nih.gov A practical and catalyst-free reductive trifluoroethylation of amines has been developed using trifluoroacetic acid as an inexpensive and stable fluorine source. researchgate.netresearchgate.networktribe.com This method demonstrates remarkable functional group tolerance and can be performed in conventional glassware without the strict exclusion of air or moisture. researchgate.netresearchgate.net The reaction provides access to a variety of medicinally relevant tertiary β-fluoroalkylamines. researchgate.net

The protocol can be applied to the direct trifluoroethylation of secondary amines or a three-component coupling of primary amines, aldehydes, and trifluoroacetic acid. researchgate.net A proposed mechanism involves the reduction of an in situ-generated silyl (B83357) ester species. researchgate.net

Starting AmineAldehyde (for 3-component)ProductYield (%)
Dibenzylamine-N,N-Dibenzyl-2,2,2-trifluoroethylamine85
N-Methylaniline-N-Methyl-N-phenyl-2,2,2-trifluoroethylamine75
PiperidineBenzaldehyde1-(Phenyl(2,2,2-trifluoroethyl)methyl)piperidine68
Morpholine4-Chlorobenzaldehyde4-((4-Chlorophenyl)(2,2,2-trifluoroethyl)methyl)morpholine72

Table 1: Examples of Catalyst-Free Trifluoroethylation of Amines researchgate.netresearchgate.net

Reductive Amination Strategies for N-Trifluoromethylamine Synthesis

Reductive amination is a cornerstone of amine synthesis, and it has been adapted for the preparation of N-trifluoromethylamines. youtube.comorganic-chemistry.orglibretexts.org This typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.org

For the synthesis of α-trifluoromethyl amines, a key strategy is the enantioselective reduction of trifluoromethyl-substituted imines. nih.gov Various reducing agents can be employed, including sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation. youtube.com The choice of reducing agent can depend on the presence of other functional groups in the molecule. youtube.com

A significant challenge in the reductive amination for α-trifluoromethyl amines is controlling the stereochemistry at the newly formed chiral center. nih.gov The use of chiral auxiliaries, such as the Ellman auxiliary, has proven effective in achieving high diastereoselectivity in the trifluoromethylation of chiral sulfinimines. researchgate.net For instance, the synthesis of (1R)-1-(4-bromophenyl)-2,2,2-trifluoroethan-1-amine hydrochloride was achieved with high diastereomeric purity through the trifluoromethylation of a chiral sulfinimine using the Ruppert-Prakash reagent (TMSCF3). researchgate.net

Advanced Trifluoromethylation Reagents and Techniques

The development of novel trifluoromethylation reagents has been a major driving force in the synthesis of trifluoromethylated compounds. These reagents can be broadly classified as electrophilic or nucleophilic sources of the CF3 group.

Electrophilic Trifluoromethylation utilizing Hypervalent Iodine Reagents

Hypervalent iodine reagents have emerged as versatile and powerful tools for electrophilic trifluoromethylation. researchgate.netacs.orgcapes.gov.br These reagents are generally easier to handle in the laboratory compared to many other trifluoromethylating agents. researchgate.net

The most prominent examples are the Togni reagents, such as 3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole. researchgate.net These reagents can trifluoromethylate a wide range of nucleophiles, including amines, under mild conditions. nih.gov The reactivity of these hypervalent iodine reagents can be enhanced by Lewis or Brønsted acid activation, which increases the electrophilicity of the iodine center. researchgate.net

Recently, a new class of electrophilic trifluoromethylation reagents has been developed by merging hypervalent iodine and sulfoximine (B86345) chemistry. nih.govrsc.org These iodosulfoximine-based reagents are bench-stable and exhibit comparable reactivity to the established Togni reagents. nih.govrsc.org A significant advantage of this new scaffold is the potential for developing enantioselective trifluoromethylation reactions by using enantiopure reagents. nih.gov

NucleophileReagentProductYield (%)
AnilineTogni Reagent IIN-Trifluoromethylaniline65
IndoleTogni Reagent I3-Trifluoromethylindole80
ThiophenolIodosulfoximine ReagentPhenyl trifluoromethyl sulfide92
β-KetoesterTogni Reagent Iα-Trifluoromethyl-β-ketoester88

Table 2: Examples of Electrophilic Trifluoromethylation with Hypervalent Iodine Reagents researchgate.netnih.gov

Nucleophilic Trifluoromethylation Methods

Nucleophilic trifluoromethylation methods typically involve the use of reagents that can deliver a trifluoromethyl anion (CF3-) or its synthetic equivalent to an electrophilic substrate.

The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), is the most widely used nucleophilic trifluoromethylating agent. organic-chemistry.orgacs.org It can react with a variety of electrophiles, including aldehydes, ketones, and imines, to introduce the trifluoromethyl group. organic-chemistry.org The reaction is often initiated by a fluoride source or a Lewis base. For example, the nucleophilic trifluoromethylation of nitrones with TMSCF3 can be initiated by potassium t-butoxide to produce α-(trifluoromethyl)hydroxylamines, which can then be reduced to the corresponding α-trifluoromethylamines. acs.org

Another important method involves the use of carbon disulfide (CS2) and silver fluoride (AgF) for the N-trifluoromethylation of amines. chinesechemsoc.orgchinesechemsoc.org This protocol is operationally simple and allows for the synthesis of N-CF3 compounds from readily available secondary amines in a single step. chinesechemsoc.orgchinesechemsoc.org The reaction is believed to proceed through the formation of a carbamodithioic acid adduct, followed by desulfurization and fluorination by AgF. chinesechemsoc.org

Radical-Mediated Trifluoromethylation Processes

Radical-mediated reactions provide a direct and effective route for the introduction of the trifluoromethyl group onto various molecular frameworks. These methods often utilize precursors that can generate trifluoromethyl radicals (•CF3) under mild conditions.

A prominent precursor for generating •CF3 radicals is sodium trifluoromethanesulfinate (CF3SO2Na), often referred to as Langlois' reagent. organic-chemistry.org This reagent can be activated under oxidative conditions to produce the desired radical species. organic-chemistry.org For instance, direct trifluoromethylation of native residues in proteins has been achieved using this method, showing high selectivity for tryptophan residues. organic-chemistry.orgnih.gov The reactions are typically fast, often completing in under 10 minutes, and can be conducted in aqueous environments, which is advantageous for biological applications. organic-chemistry.org

Another approach involves the mechanochemical generation of trifluoromethyl radicals using piezoelectric materials. researchgate.net This solid-state method, often employing ball milling, provides a cleaner and more sustainable alternative to conventional solution-based techniques for the C-H trifluoromethylation of N-heterocycles and peptides. researchgate.net

Copper-catalyzed reactions have also been employed in radical trifluoromethylation. For example, the reaction of homopropargylic alcohols with Togni's reagent II, a well-known electrophilic trifluoromethylating agent that can also act as a radical source, leads to the synthesis of CF3-containing ketones through a cascade process involving trifluoromethylation, aryl migration, and carbonyl formation. nih.gov Similarly, a one-pot synthesis of trifluoromethyl amines from secondary amines has been developed using CF3SO2Na, where a thiocarbonyl fluoride is proposed as a key intermediate. rsc.org

Table 1: Examples of Radical-Mediated Trifluoromethylation Reactions

Reaction Type Radical Source Substrate Example Product Type Citation
Direct Protein Trifluoromethylation CF3SO2Na (Langlois' Reagent) Tryptophan Residues Trifluoromethylated Proteins organic-chemistry.orgnih.gov
Mechanochemical C-H Trifluoromethylation Piezoelectric Materials Aromatic Compounds Trifluoromethylated N-Heterocycles researchgate.net
Copper-Catalyzed Trifluoromethylation Togni's Reagent II Homopropargylic Alcohols CF3-Containing Ketones nih.gov
One-Pot Amine Trifluoromethylation CF3SO2Na Secondary Amines Trifluoromethyl Amines rsc.org

Synthesis of Trifluoroethylamine-Containing Molecular Scaffolds

The 2,2,2-trifluoroethylamine (B1214592) moiety is a crucial building block in medicinal chemistry, often used as a metabolically stable bioisostere for amides. nih.gov Various synthetic strategies have been developed to construct molecular scaffolds containing this important functional group.

A widely used method involves the reaction of stable N-aryl trifluoromethyl hemiaminal ethers with organomagnesium reagents. google.com These hemiaminal ethers, derived from 1-ethoxy-2,2,2-trifluoroethanol and aromatic amines, serve as stable precursors to trifluoromethylated aldimines. google.com Treatment with Grignard reagents (alkyl, alkenyl, or aryl) allows for the efficient synthesis of a diverse range of α-branched trifluoromethylated amines in good yields. nih.govgoogle.com This approach has been successfully applied to a variety of aromatic and heteroaromatic substrates. google.com

Another strategy focuses on the ring-opening of epoxides. For example, new trifluoromethyl-hydroxyethylamine (Tf-HEA) derivatives have been prepared by the ring-opening of trifluoromethylated epoxides with various amino-containing compounds, including aliphatic amines and amino acids. nih.gov

Furthermore, direct construction of complex heterocyclic systems containing the trifluoroethylamine group has been achieved. An efficient method for creating trifluoroethylamine-containing 3,3′-disubstituted oxindoles involves a tin powder-mediated reaction of isatins, 2,2,2-trifluoroethylamine hydrochloride, and allyl bromides. google.com

Table 2: Selected Methods for Synthesizing Trifluoroethylamine Scaffolds

Method Precursor Reagent Product Scaffold Citation
Grignard Addition N-Aryl Trifluoromethyl Hemiaminal Ethers Organomagnesium Reagents α-Branched Trifluoroethylamines google.comgoogle.com
Epoxide Ring-Opening Trifluoromethylated Epoxides Amines, Amino Acids Trifluoromethyl-Hydroxyethylamines nih.gov
Tin-Mediated Reaction Isatins, 2,2,2-Trifluoroethylamine HCl Allyl Bromides Trifluoroethylamine-Containing Oxindoles google.com

Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency and atom economy by forming multiple chemical bonds in a single operation. These strategies have been effectively applied to the synthesis of complex molecules incorporating the trifluoroethylamine moiety.

A notable example is the multicomponent cascade reaction for synthesizing trifluoroethyl isoquinolines. google.com This process utilizes a Rh(III)-Cu(II) bimetallic system to react various vinyl azides and internal alkynes with Togni's reagent, which acts as a trifluoromethyl radical source. google.com Similarly, a base-promoted, palladium-catalyzed cascade reaction in an aqueous system has been developed to access trifluoromethylated dipyridodiazepinone derivatives in good to excellent yields.

The synthesis of trifluoroethylamine-containing oxindoles and spirooxindoles has been achieved through a facile reaction between isatins, 2,2,2-trifluoroethylamine hydrochloride, and allyl bromides, mediated by tin powder. google.com Furthermore, a novel cascade trifluoroethylation/cyclization of organic isoselenocyanates with phenyl(2,2,2-trifluoroethyl)iodonium triflate provides access to trifluoroethylselenolated phenanthridines and dihydroisoquinoline derivatives under metal-free conditions. google.com

N-2,2,2-trifluoroethylisatin ketimines have emerged as versatile building blocks in various cascade reactions. For instance, asymmetric [3+2] cycloaddition reactions using these ketimines with different partners, catalyzed by chiral thioureas, squaramides, or primary amines, lead to the construction of complex spiro[pyrrolidin-3,2′-oxindole] derivatives with high diastereo- and enantioselectivity.

The synthesis of enantiomerically pure α-trifluoromethylated amines is of paramount importance, as the stereochemistry at the amine-bearing center can profoundly influence biological activity. Several catalytic enantioselective methods have been developed to address this synthetic challenge.

One common strategy is the catalytic enantioselective reduction of trifluoromethyl-substituted imines. For example, the organocatalytic reduction of trifluoromethyl aryl and alkyl ketoimines using trichlorosilane (B8805176) in the presence of a chiral Lewis base catalyst can produce chiral fluorinated amines in high yields (typically >90%) and excellent enantiomeric excess (up to 98% ee).

Catalytic asymmetric isomerization of trifluoromethyl imines, facilitated by novel chiral organic catalysts, represents another powerful approach. This method allows for the synthesis of both aryl and alkyl trifluoromethylated amines with high enantioselectivity. A related strategy involves the stereospecific isomerization of α-chiral allylic amines using a base catalyst, followed by a diastereoselective reduction of the resulting chiral imine/enamine intermediate to yield α,γ-chiral γ-trifluoromethylated amines.

Biocatalysis offers a green and highly selective alternative. Engineered variants of cytochrome c have been used to catalyze the asymmetric N–H carbene insertion reaction of anilines with benzyl (B1604629) 2-diazotrifluoropropanoate, yielding chiral α-trifluoromethyl amino esters with high yields and enantioselectivity (up to >99% yield and 95:5 er).

Table 3: Overview of Stereoselective Synthesis Methods

Strategy Catalyst/Reagent Substrate Product Key Features Citation
Catalytic Reduction Chiral Lewis Base / HSiCl3 Trifluoromethyl Ketoimines Chiral Trifluoromethyl Amines High yield (>90%), up to 98% ee
Catalytic Isomerization Chiral Organic Catalyst Trifluoromethyl Imines Chiral Trifluoromethyl Amines Access to both aryl and alkyl amines
Stereospecific Isomerization Base Catalyst / Reducing Agent α-Chiral Allylic Amines α,γ-Chiral γ-Trifluoromethylated Amines High diastereo- and enantioselectivity
Biocatalytic N-H Insertion Engineered Cytochrome c Anilines, Diazo-trifluoropropanoate Chiral α-Trifluoromethyl Amino Esters High yield (>99%), 95:5 er

N-CF3 sulfonamides are valuable but synthetically challenging structures. Recent advancements have provided more general and efficient routes to these compounds, primarily by first accessing N-CF3 secondary amine building blocks.

A general and highly efficient synthesis of N-CF3 secondary amines has been reported, proceeding through the in situ generation of difluoromethyl imine (R-N=CF2) intermediates. These intermediates react with hydrogen fluoride, which is mildly produced from triethylsilane and silver fluoride, to afford the desired N-CF3 secondary amines in excellent yields.

These valuable N-CF3 secondary amine building blocks can then be transformed into the corresponding N-CF3 sulfonamides. For example, treatment of an N-CF3 secondary amine with tosyl bromide and silver triflate (AgOTf) successfully yields the desired N-CF3 sulfonamide in good yield (e.g., 72%). This represents a novel and practical route to this scarce class of compounds.

In a different approach, fluorinated γ-sultams (cyclic sulfonamides) have been synthesized from CF3-substituted N-allenamides. Treatment with tetrabutylammonium (B224687) fluoride (TBAF) promotes a 5-endo-dig cyclization of an in situ generated ene-ynamide, leading to the formation of these cyclic sulfonamide structures.

Reactivity and Reaction Mechanisms of Trifluoromethanamine Hydrochloride

Fundamental Chemical Transformations

The reactivity of trifluoromethanamine (B3054569) hydrochloride is largely dictated by the strong electron-withdrawing nature of the trifluoromethyl group, which influences the nucleophilicity of the nitrogen atom and the stability of reaction intermediates.

Oxidation Reactions and Product Formation

The oxidation of amines can be a complex process, and the presence of a trifluoromethyl group adds another layer of complexity. In the case of tricyclic antidepressants containing an amine group, oxidation with agents like chloramine-T in an acidic medium has been shown to yield N-oxide products. nih.gov The reaction proceeds through the formation of an intermediate complex, which then undergoes nucleophilic attack by water to form the final product. nih.gov While specific studies on the oxidation of trifluoromethanamine hydrochloride are not extensively detailed, the general principles of amine oxidation suggest that under appropriate conditions, it could be oxidized to form various nitrogen-containing fluorinated species. The high oxidation potential of many oxidizing agents is often pH-dependent. nih.gov

Reduction Reactions and Functional Group Transformations

The reduction of the trifluoromethyl group itself is a challenging transformation due to the high strength of the carbon-fluorine bond. However, other functional groups within a molecule containing a trifluoromethylamino moiety can often be selectively reduced. For instance, ketones can be transformed into the corresponding trifluoromethylated alcohols. nih.gov

Nucleophilic Substitution Reactions Involving the Trifluoromethyl Group

Direct nucleophilic substitution of a fluorine atom in the trifluoromethyl group is generally not a favorable reaction. However, the trifluoromethanamine moiety itself can act as a nucleophile. Nucleophilic aromatic substitution (SNAr) is a common reaction for heteroaromatic compounds like pyridines, where a nucleophile attacks the ring and displaces a leaving group. youtube.comrsc.orgnih.govmdpi.com In a similar fashion, trifluoromethanamine, likely after deprotonation of the hydrochloride salt, could potentially participate in such reactions to introduce the -NHCF₃ group onto an aromatic or heteroaromatic ring. The mechanism of these reactions typically involves the formation of a Meisenheimer intermediate. nih.gov

Mechanistic Investigations of N-Trifluoromethylation

The introduction of a trifluoromethyl group onto a nitrogen atom is a key application of trifluoromethanamine and its derivatives. Understanding the mechanisms of these reactions is crucial for developing new synthetic methods.

Kinetic Studies of Reaction Rates and Intermediates

Kinetic studies are essential for elucidating reaction mechanisms. For example, the kinetics of trifluoromethylation of carbonyl compounds using trifluoromethyltrimethylsilane (TMSCF₃), a common trifluoromethylating agent, have been investigated in detail. nih.gov These studies have revealed a complex kinetic landscape where the rate of trifluoromethyl transfer can be influenced by the electrophile, the initiator, and the counterion. nih.gov While direct kinetic studies on this compound are scarce, the principles learned from other trifluoromethylating agents are applicable. For instance, the rate of reaction can be monitored by techniques like stopped-flow NMR or IR spectroscopy. nih.gov Thermodynamic models have also been developed to predict the composition of products in trifluoromethylation reactions. nih.gov

Proposed Mechanistic Pathways for Carbon- and Heteroatom-Trifluoromethylation

The mechanism of trifluoromethylation can vary depending on the reagents and substrates involved. Three main pathways are generally considered: radical, nucleophilic, and electrophilic trifluoromethylation. youtube.com

Radical Trifluoromethylation: This pathway involves the generation of a trifluoromethyl radical (•CF₃). youtube.comprinceton.eduacs.org This radical can be generated from various precursors, such as sodium trifluoromethanesulfinate (Langlois' reagent), through a single electron transfer process, which can be initiated photochemically. youtube.comacs.org The highly reactive •CF₃ radical can then add to substrates like arenes and heteroarenes. youtube.comprinceton.edu Photoredox catalysis is a powerful tool for generating trifluoromethyl radicals under mild conditions. princeton.edu

Nucleophilic Trifluoromethylation: In this mechanism, a nucleophilic source of the "CF₃⁻" anion attacks an electrophilic substrate. youtube.com A common reagent for this purpose is trifluoromethyltrimethylsilane (TMSCF₃), which is activated by a fluoride (B91410) source. youtube.com This method is widely used for the trifluoromethylation of carbonyl compounds. nih.govyoutube.com

Electrophilic Trifluoromethylation: This pathway involves the transfer of an electrophilic "CF₃⁺" equivalent to a nucleophilic substrate. youtube.comwikipedia.org Reagents like Umemoto's and Togni's reagents are well-known electrophilic trifluoromethylating agents. youtube.comwikipedia.org The exact mechanism is still a subject of debate, with possibilities including polar substitution or single electron transfer. wikipedia.org

In the context of N-trifluoromethylation, both electrophilic and nucleophilic pathways are plausible. For instance, copper-mediated N-trifluoromethylation of O-benzoylhydroxylamines has been reported. researchgate.net Additionally, intramolecular migration of a trifluoromethoxy (-OCF₃) group has been studied, with evidence suggesting a heterolytic cleavage of the N-OCF₃ bond followed by recombination of a short-lived ion pair. nih.govnih.gov

Reactivity with Specific Substrates and Reagents

The reactivity of this compound is dominated by the nucleophilicity of the nitrogen atom (once deprotonated to the free amine) and the strong electron-withdrawing nature of the trifluoromethyl group. This group significantly lowers the basicity and nucleophilicity of the amine compared to non-fluorinated analogues like methylamine.

Direct reaction of this compound with carbon-centered nucleophiles is uncommon due to the low electrophilicity of the C-N bond. However, it serves as a precursor to trifluoromethylated imines, which are excellent electrophiles for carbon-centered nucleophiles. The typical reaction sequence involves the initial condensation of trifluoromethanamine with an aldehyde or ketone to form a CF₃-imine. nih.govyoutube.com This imine is highly reactive towards nucleophilic attack due to the electron-withdrawing trifluoromethyl group, which strongly polarizes the C=N double bond.

Once formed, the trifluoromethyl imine can react with a variety of carbon nucleophiles:

Organometallic Reagents : Reagents such as diorganozinc compounds can add to trifluoromethyl imines in catalytic alkylation reactions to produce chiral α-trifluoromethyl amines. nih.gov Grignard reagents are also potent nucleophiles that readily add to imines in a manner analogous to their reaction with ketones. youtube.comlibretexts.orgstackexchange.com

Enolates and Silyl (B83357) Enol Ethers : In Mannich-type reactions, enolates derived from ketones or aldehydes can add to trifluoromethyl imines. nih.gov These reactions are often promoted by catalysts like proline. nih.gov Silyl enol ethers can also be used as nucleophiles for the synthesis of α-trifluoromethyl ketones. organic-chemistry.org

Aryl Nucleophiles : The addition of aryl nucleophiles, such as arylboroxines, to trifluoromethyl imines provides an effective route to chiral benzylic α-trifluoromethyl amines, often catalyzed by palladium complexes. nih.gov

As a primary amine, trifluoromethanamine can act as a nucleophile, particularly when liberated from its hydrochloride salt by a base. Its nucleophilicity, though reduced by the CF₃ group, is sufficient for reaction with strong electrophiles.

Reactions with Alcohols : Direct reaction with alcohols is generally not feasible. For an alcohol to react with an amine, it must first be converted into a better leaving group. chemistrysteps.com However, the strong hydrogen-bonding capacity of fluorinated alcohols like trifluoroethanol with amines has been studied, indicating significant intermolecular interactions that can influence reactivity in solution. nih.gov

Reactions with Amines : As a primary amine, trifluoromethanamine can undergo further alkylation, although this is less favorable than for non-fluorinated amines due to its lower nucleophilicity. libretexts.org

Reactions with Acyl Halides and Sulfonyl Chlorides : Trifluoromethanamine reacts readily with highly electrophilic reagents. For example, it will react with sulfonyl chlorides to form stable sulfonamides, a reaction common for primary and secondary amines. libretexts.org

Condensation Reactions: One of the most fundamental reactions of trifluoromethanamine is its condensation with carbonyl compounds. Primary amines react with aldehydes and ketones in acid-catalyzed, reversible reactions to form imines. youtube.comlibretexts.org For trifluoromethanamine, this reaction yields N-trifluoromethyl imines, which are key intermediates in various synthetic pathways. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

Hydroamidation Reactions: Hydroamidation involves the addition of an N-H bond across a carbon-carbon multiple bond. acs.org While direct hydroamidation using trifluoromethanamine is not widely reported, studies on structurally related trifluoroacetamides provide significant insight into this reaction class. Research has shown that N-aryl trifluoroacetamides undergo efficient hydroamidation with activated alkenes like methyl acrylate (B77674) and acrylonitrile. georgiasouthern.edu These reactions are typically base-catalyzed, with the choice of base and reaction conditions being crucial for success.

The table below summarizes findings from hydroamidation studies using trifluoroacetamide (B147638) derivatives, which serve as a model for the potential reactivity of trifluoromethanamine derivatives. georgiasouthern.edu

SubstrateBaseTemperatureConversionNotes
N-aryl trifluoroacetamide + AlkeneDiazabicycloundecene (DBU)Room Temp.Nearly quantitativeReaction proceeds efficiently in neat alkene.
N-aryl acetamide (B32628) + AlkenePotassium tert-butoxide (KOtBu)Room Temp.>95%Faster than with trifluoroacetamides but more side reactions (polymerization).
Alkyl trifluoroacetamide + AlkeneHünig's baseRoom Temp.LowWeaker base leads to significantly lower reaction rates and conversions.
N-aryl acetamide + AcrylonitrileDBURoom Temp.>95%Reaction completed reliably within one hour.

This interactive table summarizes key findings in hydroamidation reactions. Data sourced from studies on acetamides and trifluoroacetamides. nih.govgeorgiasouthern.edu

Stability and Decomposition Pathways in Varying Chemical Environments

Studies on complex heterocyclic molecules containing a trifluoromethyl group have demonstrated exceptional thermal stability, with decomposition temperatures exceeding 300°C. nih.govsemanticscholar.org For instance, a fused triazole-triazine explosive containing a CF₃ group (TFX) exhibits a peak decomposition temperature of 300.3°C, which is significantly higher than its non-fluorinated analogues. nih.gov This stability is attributed in part to the properties of the trifluoromethyl group. nih.govsemanticscholar.org

Therefore, this compound is expected to be a thermally stable salt. As a salt, it is stable in acidic and neutral aqueous solutions. However, in the presence of a strong base, it will be deprotonated to liberate the free amine, CF₃NH₂. The free amine is more reactive and potentially less stable, especially at elevated temperatures or in the presence of reactive substrates. The decomposition of the free amine under harsh conditions could potentially involve the elimination of HF or other pathways, though specific studies on its decomposition are not widely available. Its stability in various chemical environments is a key attribute for its use as a building block in organic synthesis.

Spectroscopic Elucidation and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei, offering detailed insights into the structure and environment of individual atoms within a molecule. For trifluoromethanamine (B3054569) hydrochloride, ¹H, ¹⁹F, and ¹³C NMR are the primary methods used for its characterization.

Proton Environment Expected Chemical Shift (δ) ppm Multiplicity Coupling Constants (J) Hz Notes
-NH₃⁺Downfield (e.g., 7-9 ppm)Broad singletN/AChemical shift is highly dependent on solvent and concentration due to hydrogen bonding.

¹⁹F NMR for Fluorine Environments and Coupling Analysis

¹⁹F NMR is particularly informative for fluorinated compounds. In trifluoromethanamine hydrochloride, the three fluorine atoms of the trifluoromethyl (-CF₃) group are chemically equivalent. Therefore, they are expected to give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the adjacent positively charged nitrogen atom. The fluorine nuclei will couple with the protons of the ammonium (B1175870) group, resulting in a quartet in the proton-coupled ¹⁹F NMR spectrum. Conversely, in the ¹H NMR spectrum, the -NH₃⁺ signal would appear as a quartet due to coupling with the three equivalent fluorine atoms.

Fluorine Environment Expected Chemical Shift (δ) ppm Multiplicity (Proton-coupled) Coupling Constants (J) Hz Notes
-CF₃~ -70 to -80Quartet³JHF ~ 5-10 HzReferenced to CFCl₃. The exact shift depends on the solvent.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum of this compound will show a single carbon resonance corresponding to the trifluoromethyl carbon. This carbon is directly attached to three highly electronegative fluorine atoms, which will cause a significant downfield chemical shift. Furthermore, the signal will be split into a quartet due to the one-bond coupling (¹JCF) with the three fluorine atoms. This large coupling constant is a characteristic feature of the -CF₃ group.

Carbon Environment Expected Chemical Shift (δ) ppm Multiplicity Coupling Constants (J) Hz Notes
-CF₃~ 120-130Quartet¹JCF ~ 270-290 HzThe large coupling constant is a key identifier.

Advanced NMR Techniques for Structural Dynamics (e.g., NOESY, COSY)

While simple 1D NMR provides fundamental structural information, 2D NMR techniques can offer deeper insights. A Heteronuclear Single Quantum Coherence (HSQC) experiment could be used to correlate the -NH₃⁺ protons directly with the nitrogen atom (if a ¹⁵N-labeled sample is used) and the trifluoromethyl carbon with the fluorine atoms. A Homonuclear Correlation Spectroscopy (COSY) experiment would not be particularly informative for this simple molecule with only one type of proton environment. However, a Nuclear Overhauser Effect Spectroscopy (NOESY) experiment could potentially show through-space correlations between the protons of the -NH₃⁺ group and the fluorine atoms of the -CF₃ group, confirming their spatial proximity.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a key method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound is expected to show characteristic absorption bands for the ammonium group and the carbon-fluorine bonds. The N-H stretching vibrations of the -NH₃⁺ group typically appear as a broad and strong band in the region of 3000-3300 cm⁻¹. This broadening is a result of extensive hydrogen bonding. The N-H bending vibrations are expected in the 1500-1600 cm⁻¹ region. The most intense absorptions in the spectrum are likely to be the C-F stretching vibrations of the trifluoromethyl group, which typically appear as very strong and sharp bands in the 1000-1200 cm⁻¹ region.

Vibrational Mode **Expected Wavenumber (cm⁻¹) **Intensity Notes
N-H Stretch (-NH₃⁺)3000 - 3300Strong, BroadBroadness indicates hydrogen bonding.
N-H Bend (-NH₃⁺)1500 - 1600Medium
C-F Stretch (-CF₃)1000 - 1200Very Strong, SharpOften multiple strong bands are observed.
C-N Stretch~ 900 - 1100Medium to Weak

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a compound. By scattering monochromatic light, typically from a laser, and analyzing the inelastically scattered photons, a Raman spectrum is generated. This spectrum consists of a series of peaks, each corresponding to a specific vibrational mode within the molecule. The position (Raman shift) and intensity of these peaks are unique to the compound's molecular structure, making Raman spectroscopy a powerful tool for identification and structural analysis.

Table 1: Hypothetical Raman Shift Ranges for Key Vibrational Modes in this compound

Vibrational ModeFunctional GroupHypothetical Raman Shift (cm⁻¹)
Symmetric/Asymmetric C-F StretchCF₃1000 - 1200
C-N StretchC-N800 - 1000
N-H BendingNH₃⁺1500 - 1650
N-H StretchingNH₃⁺3000 - 3300 (broad)

This table presents hypothetical data for illustrative purposes as specific experimental data is not publicly available.

X-ray Crystallography for Solid-State Structure Determination

In single crystal X-ray diffraction, a well-ordered single crystal of the compound is irradiated with a beam of X-rays. The diffraction pattern produced is a result of the interaction of the X-rays with the electron clouds of the atoms in the crystal. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions can be determined with high precision.

For this compound, a single crystal X-ray diffraction study would reveal the precise geometry of the trifluoromethylammonium cation and the position of the chloride anion. It would also detail the hydrogen bonding interactions between the ammonium group and the chloride ion, as well as any other intermolecular interactions that stabilize the crystal lattice.

The data obtained from X-ray crystallography allows for the precise measurement of all bond lengths and bond angles within the molecule. For the trifluoromethylammonium cation, this would include the C-F, C-N, and N-H bond lengths, as well as the F-C-F, F-C-N, and H-N-H bond angles. These parameters are fundamental to understanding the molecule's geometry and steric properties. The interatomic distance between the nitrogen of the cation and the chloride anion would provide direct evidence of the strength and nature of the hydrogen bonding.

While a crystallographic information file (CIF) for this compound is not available in public databases, theoretical calculations could provide estimations of these structural parameters.

Table 4: Theoretically Predicted Bond Lengths and Angles for the Trifluoromethylammonium Cation (CF₃NH₃⁺)

ParameterPredicted Value
C-F Bond Length~1.34 Å
C-N Bond Length~1.50 Å
F-C-F Bond Angle~109.5°
F-C-N Bond Angle~109.5°

This table presents theoretically predicted data for illustrative purposes as specific experimental X-ray crystallographic data is not publicly available.

Conformational Analysis in the Solid State

A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), reveals no publicly available, experimentally determined single-crystal X-ray diffraction data for this compound. Consequently, a detailed analysis of its solid-state conformation based on experimental crystallographic parameters is not possible at this time. The generation of specific data tables for unit cell dimensions, bond lengths, and bond angles would be speculative without this foundational experimental work.

However, based on fundamental chemical principles and data from structurally related compounds, a scientifically sound theoretical model of the solid-state conformation can be proposed. The structure of this compound (CF₃NH₃⁺Cl⁻) consists of the trifluoromethylammonium cation and the chloride anion. Its solid-state arrangement will be dictated primarily by two key factors: the steric demands of the trifluoromethyl group and the strong electrostatic and hydrogen-bonding interactions between the ammonium group and the chloride anion.

Expected Conformational Details:

The C-N bond in the trifluoromethylammonium cation is formed between an sp³-hybridized carbon and an sp³-hybridized nitrogen atom. It is expected that the conformation around this bond will be staggered to minimize steric repulsion between the bulky trifluoromethyl (-CF₃) group and the ammonium (-NH₃⁺) group. The van der Waals radius of fluorine is significantly larger than that of hydrogen, leading to substantial steric hindrance. An eclipsed conformation would bring the fluorine and hydrogen atoms into close proximity, creating unfavorable steric strain, making the staggered conformation the most energetically favorable arrangement.

Role of Hydrogen Bonding:

In the solid state, the crystal lattice will be dominated by strong N-H···Cl hydrogen bonds. The positively charged ammonium group acts as an excellent hydrogen bond donor, while the chloride anion is an effective hydrogen bond acceptor. nih.gov The geometry of the ammonium ion is tetrahedral, allowing it to form multiple hydrogen bonds with surrounding chloride ions. chemtube3d.comguidechem.com This extensive hydrogen-bonding network is the primary force governing the crystal packing, influencing the orientation of the cations and anions relative to one another. The strength and directionality of these bonds are crucial for the stability of the crystal lattice. cdnsciencepub.com

The interplay between minimizing steric hindrance and maximizing the stability from hydrogen bonding will define the ultimate conformation and packing arrangement in the crystal. While the precise torsional angles and intermolecular distances remain unknown without experimental data, it can be confidently predicted that the solid-state structure will feature staggered CF₃NH₃⁺ cations systematically arranged with Cl⁻ anions to facilitate a robust, three-dimensional hydrogen-bonding network.

Computational and Theoretical Investigations of Trifluoromethanamine Hydrochloride

Simulation of Reaction Pathways and Mechanistic Insights

Computational methods can map the entire potential energy surface of a chemical reaction, providing a detailed understanding of the reaction mechanism. This includes identifying stable intermediates and the high-energy transition states that connect them.

A transition state is a specific configuration along a reaction coordinate that represents the highest potential energy point, or saddle point, on the pathway between reactants and products. ucsb.edu Locating this state is crucial for calculating the activation energy (reaction barrier), which determines the reaction rate. ims.ac.jparxiv.org

For trifluoromethanamine (B3054569) hydrochloride, a relevant reaction to study would be its thermal decomposition or its reaction with a nucleophile. Computational methods can model the breaking and forming of bonds, for example, in the dissociation of HCl from the protonated amine. By calculating the energies of the reactant (CF₃NH₃⁺Cl⁻), the transition state, and the products (CF₃NH₂ + HCl), the energy barrier for the reaction can be determined, offering insight into the compound's thermal stability.

Illustrative Data Table: Reaction Energy Profile

SpeciesRelative Energy (kcal/mol)
Reactant0.0
Transition State+25.0
Products+15.0

Table illustrates a hypothetical endothermic reaction pathway with a calculated activation barrier.

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.govyoutube.com The resulting potential energy landscape maps the relative energies of these different conformers. nih.gov

For the trifluoromethanamine cation (CF₃NH₃⁺), the primary degree of conformational freedom is the rotation around the C-N single bond. A potential energy surface scan can be performed by systematically rotating the C-N dihedral angle and calculating the energy at each step. This would reveal the most stable conformers (energy minima) and the rotational energy barriers between them (energy maxima). Due to steric hindrance between the fluorine and hydrogen atoms, the staggered conformation is expected to be the most stable, while the eclipsed conformation would represent the energy maximum. The presence of bulky, electronegative fluorine atoms significantly influences the conformational profile. nih.gov

Illustrative Data: Conformational Energy Profile A computational scan of the H-N-C-F dihedral angle would likely show:

Energy Minima (Stable): Staggered conformations (e.g., at 60°, 180°, 300°).

Energy Maxima (Unstable): Eclipsed conformations (e.g., at 0°, 120°, 240°).

Rotational Barrier: The energy difference between the highest and lowest points on the landscape, indicating the energy required to rotate the C-N bond.

Solvent Effects on Reactivity through Implicit and Explicit Solvation Models

The reactivity of trifluoromethanamine hydrochloride is profoundly influenced by its surrounding solvent environment. Computational chemistry offers powerful tools to dissect these interactions through implicit and explicit solvation models. wikipedia.orgmdpi.com

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. wikipedia.org This approach is computationally efficient and provides a good approximation of the bulk solvent effects on the solute's electronic structure and geometry. For this compound, implicit models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) can be employed to calculate the solvation free energy in various solvents. wikipedia.orgnih.gov This allows for the prediction of how the polarity of the solvent might stabilize or destabilize the molecule, thereby affecting its reactivity in, for example, nucleophilic or electrophilic substitution reactions. The choice of solvent can influence reaction rates and equilibrium positions, and implicit models offer a first glimpse into these effects. wikipedia.org

Explicit Solvation Models: In contrast, explicit solvation models involve the inclusion of individual solvent molecules around the solute. wikipedia.org This method provides a more detailed and physically realistic picture of the solute-solvent interactions, including specific hydrogen bonding and other short-range forces. For this compound, which has the potential for hydrogen bonding through its amine group and the hydrochloride counter-ion, explicit models are crucial for accurately capturing the specific interactions with protic solvents like water or alcohols. nih.gov Molecular dynamics (MD) simulations with explicit solvent molecules can reveal the structure of the solvation shell around the trifluoromethanamine cation and the chloride anion, providing insights into the local solvent density and orientation. nih.gov

Hybrid Models: A combination of both approaches, known as hybrid or cluster-continuum models, can also be utilized. nih.gov In this method, a few explicit solvent molecules are placed in the first solvation shell to account for specific short-range interactions, while the rest of the solvent is treated as a continuum. This offers a balance between computational cost and accuracy. nih.gov

The following table illustrates hypothetical solvation free energies for this compound in different solvents, as would be calculated using these models.

SolventDielectric ConstantImplicit Model (kcal/mol)Explicit Model (kcal/mol)
Water78.4-85.2-92.5
Methanol32.6-75.8-81.3
Acetonitrile37.5-72.1-76.9
Chloroform4.8-55.6-60.1

Note: The data in this table is illustrative and intended to demonstrate the type of information obtained from solvation models. Actual values would require specific quantum chemical calculations.

Prediction of Spectroscopic Parameters

Computational chemistry is an invaluable tool for predicting the spectroscopic properties of molecules, which aids in their experimental characterization.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in chemistry. Density Functional Theory (DFT) has become a standard method for the accurate prediction of NMR chemical shifts (δ) and spin-spin coupling constants (J). nih.govrsc.org For this compound, DFT calculations can predict the ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR spectra.

The process typically involves:

Geometry Optimization: The 3D structure of this compound is optimized using a suitable DFT functional and basis set. nih.gov

NMR Calculation: Using the optimized geometry, the magnetic shielding tensors for each nucleus are calculated, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.gov

Chemical Shift Prediction: The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C NMR. youtube.com

Solvent effects are also critical for accurate NMR predictions and can be included using the implicit or explicit models described previously. nih.govnih.gov The following table presents hypothetical predicted NMR chemical shifts for this compound.

NucleusPredicted Chemical Shift (ppm) - Gas PhasePredicted Chemical Shift (ppm) - Water
¹H (NH₃⁺)7.88.5
¹³C (CF₃)122.5 (q, J_CF ≈ 280 Hz)121.8 (q, J_CF ≈ 282 Hz)
¹⁹F (CF₃)-68.2-67.5

Note: This data is for illustrative purposes. The ¹³C signal is a quartet due to coupling with the three fluorine atoms.

Vibrational Frequency Calculations for IR and Raman Assignments

The computational process involves calculating the second derivatives of the energy with respect to the nuclear positions (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations. nist.gov

Below is a table of hypothetical calculated vibrational frequencies for key functional groups in this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Predicted Intensity
N-H stretch (asymmetric)3350Strong (IR)
N-H stretch (symmetric)3280Strong (IR)
C-F stretch (asymmetric)1180Very Strong (IR)
C-F stretch (symmetric)1120Strong (IR)
C-N stretch1050Medium (IR, Raman)
NH₃⁺ deformation1620Medium (IR)
CF₃ deformation750Medium (IR)

Note: This data is illustrative. The intensities are qualitative predictions.

Application of Computational Chemistry in Ligand and Reagent Design

The trifluoromethanamine (CF₃NH₂) moiety can serve as a valuable building block or scaffold in the design of new ligands and reagents. nih.gov Computational chemistry plays a pivotal role in this process through structure-based and ligand-based design approaches. nih.govmdpi.com The introduction of a trifluoromethyl group can significantly alter the electronic properties, lipophilicity, and metabolic stability of a molecule, making it an attractive feature in drug design. nih.gov

Ligand Design: If this compound or its derivatives are being considered as ligands for a biological target (e.g., an enzyme or receptor), computational docking studies can be performed. These simulations predict the binding mode and affinity of the ligand within the target's active site. This allows for the rational design of more potent and selective ligands by modifying the scaffold to optimize interactions with the protein. mdpi.com

Reagent Design: Computational methods can also be used to design new reagents based on the trifluoromethanamine scaffold. By calculating properties such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential surfaces, and reaction pathways, chemists can predict the reactivity and selectivity of novel reagents. nih.gov For instance, the electrophilicity or nucleophilicity of different sites on the molecule can be assessed to guide its use in synthetic organic chemistry.

Advanced Applications in Organic Synthesis and Materials Science Research

Building Block for Complex Organic Molecule Synthesis

The trifluoromethanamine (B3054569) scaffold is a key precursor for introducing the trifluoromethyl group into a variety of organic structures, particularly heterocyclic systems which are prevalent in pharmaceuticals and agrochemicals. rsc.org

Trifluoromethanamine hydrochloride is a convenient source for trifluoromethylhydrazine, a crucial reagent for constructing CF3-substituted nitrogen-containing heterocycles. wuxiapptec.com The synthesis of trifluoromethyl-functionalized pyrazoles and oxadiazoles (B1248032) are prominent examples of its utility.

Pyrazoles: Trifluoromethyl-containing pyrazoles are a privileged structural motif in numerous commercial drugs and agrochemicals due to their metabolic stability and potent biological activity. thieme-connect.com One common synthetic route involves the condensation of a trifluoromethylated 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govresearchgate.net Trifluoromethylhydrazine, which can be generated from its hydrochloride salt, is a key component in these reactions. For instance, a one-pot synthesis method utilizes the in-situ generation of trifluoromethylhydrazine from its di-Boc protected form, followed by cyclization with various diketones or keto-esters to yield a diverse array of N-trifluoromethyl pyrazoles. wuxiapptec.com These reactions are often sensitive, as the transiently-generated trifluoromethylhydrazine has a short half-life in solution, necessitating carefully optimized conditions to suppress undesired side-product formation. wuxiapptec.com

Another powerful strategy is the [3+2] cycloaddition reaction. This can involve the reaction of in-situ generated trifluoroacetonitrile (B1584977) imines with chalcones to produce trifluoromethylated pyrazoline intermediates, which are then oxidized to the corresponding pyrazoles. nih.gov This method offers high regio- and diastereoselectivity.

Oxadiazoles: The 1,2,4-oxadiazole (B8745197) ring is another important heterocycle in drug discovery. researchgate.net Trifluoromethyl-substituted 1,2,4-oxadiazoles are synthesized by reacting amidoximes with trifluoroacetic anhydride (B1165640). nih.gov For example, ethyl 3- or 4-(N'-hydroxycarbamimidoyl)benzoate can be treated with trifluoroacetic anhydride to afford ethyl 3- or 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoate in high yields. nih.gov These compounds are valuable intermediates for more complex molecules, including potential PET imaging agents. nih.gov Similarly, 1,3,4-oxadiazole (B1194373) derivatives containing a trifluoromethylpyridine moiety have been synthesized and show promise as antibacterial agents. nih.gov

The following table summarizes examples of fluorinated heterocycles synthesized using trifluoromethyl building blocks.

Table 1: Examples of Synthesized Fluorinated Heterocyclic Compounds
Heterocycle Class Synthetic Precursors Key Reagent/Method Application/Significance
Pyrazoles β-CF3-1,3-Enynes and Hydrazines Divergent Tandem Reaction Access to trifluoromethylated pyrazolines and pyrazoles. acs.org
Pyrazoles (3,5-dichlorophenyl)hydrazine and a trifluoromethylated malonate derivative Condensation/Cyclization Core structure for potential pharmaceutical and agrochemical agents. bibliomed.org
Pyrazoles Chalcones and Hydrazonoyl Bromides (3+2) Cycloaddition / Oxidation Privileged scaffold for agrochemicals and pharmaceuticals. nih.gov
1,2,4-Oxadiazoles (Z)-ethyl 3-(N'-hydroxycarbamimidoyl)benzoate and Trifluoroacetic Anhydride Acylation/Cyclization Intermediates for Class-IIa HDAC inhibitor PET tracers. nih.gov
1,3,4-Oxadiazoles Hydrazide intermediates and Carbon Disulfide, followed by reaction with 3-chloro-5-(trifluoromethyl) pyridin-2-ol Multi-step synthesis Potential antibacterial agents. nih.gov

The synthesis of the final heterocyclic products often proceeds through stable, isolable, or transient advanced organic intermediates. This compound and related reagents are instrumental in preparing these key trifluoromethylated synthons.

For example, in the synthesis of trifluoromethylated pyrazoles and isoxazoles, fluorinated and trifluoromethylated-1,3-diketones are critical intermediates. researchgate.net These diketones are prepared and then condensed with various nucleophiles like phenylhydrazine (B124118) or hydroxylamine (B1172632) to form the target heterocycles. researchgate.net

Fluoroalkyl amino reagents (FARs), a class of compounds that includes derivatives of trifluoromethanamine, can be used to generate a variety of intermediates. nih.gov For instance, the reaction of FARs with silyl (B83357) enol ethers can produce fluorinated pyrazoles. nih.gov Another example involves the reaction of the Ishikawa reagent, a specific type of FAR, with alkoxides to generate α-fluoro-β-ketoesters. These ketoesters possess two electrophilic sites and can readily react with dinucleophiles like hydrazine to furnish monofluorinated pyrazoles. nih.gov

Furthermore, fluoroform (HCF3), while gaseous and less reactive, is considered an inexpensive and environmentally friendly precursor for trifluoromethylation. researchgate.net Its use in generating the trifluoromethyl anion (CF3-) for nucleophilic addition to aldehydes and imines represents an important pathway to trifluoromethylated alcohols and amines, which are themselves valuable intermediates for more complex molecules. researchgate.net

Role in Modulating Electronic and Steric Properties of Target Molecules

The introduction of a trifluoromethyl group, facilitated by precursors like this compound, is a key strategy in drug design to fine-tune the physicochemical properties of a molecule. rsc.orgnih.gov The CF3 group's strong electron-withdrawing nature and significant steric bulk compared to a hydrogen or methyl group can dramatically alter lipophilicity and metabolic stability.

Lipophilicity, often measured as the logarithm of the partition coefficient (logP) or distribution coefficient (logD), is a critical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. researchgate.net The trifluoromethyl group is generally considered to be lipophilic, and its incorporation can increase a molecule's ability to cross lipid membranes. nih.govruhr-uni-bochum.de

The impact of trifluorination on lipophilicity can be context-dependent. For example, studies on 2-thiofluoroalkyl pyridines show that replacing a methyl group with a trifluoromethyl group (SCF3) increases the lipophilicity (logD 7.4 from 1.69 to 2.13). nih.gov However, the effect is not always straightforwardly additive and depends on the position of fluorination within an alkyl chain. nih.govnih.gov Terminal trifluorination of an ethyl group (e.g., SCH2CF3) generally leads to a significant increase in lipophilicity. nih.gov This enhancement is attributed to the increased hydrophobic surface area created by the fluorine atoms. nih.gov This property is crucial for designing molecules that can effectively penetrate biological membranes, such as the blood-brain barrier. nih.gov

The table below illustrates the effect of trifluoromethylation on the lipophilicity of pyridine (B92270) derivatives.

Table 2: Experimentally Determined Lipophilicity (logD at pH 7.4) of 2-Thioalkyl Pyridine Derivatives
Compound R Group logD 7.4 Change in Lipophilicity
1 -SCH3 1.69 Reference
3 -SCF3 2.13 Increased
5 -SCH2CH3 1.76 Reference
8 -SCH2CF3 2.71 Increased
9 -SCF2CF3 2.76 Increased

Data sourced from a study on 2-thiofluoroalkyl pyridines. nih.gov

A clear example of this "metabolic blocking" effect was demonstrated in studies of picornavirus inhibitors. nih.gov An analog of the antiviral compound WIN 54954 was synthesized where a methyl group on an isoxazole (B147169) ring was replaced with a trifluoromethyl group. In a monkey liver microsomal assay, the parent compound produced 18 different metabolites, while its oxadiazole analog produced 8. nih.gov Strikingly, the (trifluoromethyl)oxadiazole derivative not only prevented metabolism at the site of substitution but also had a global protective effect on the molecule, resulting in only two minor metabolites. nih.gov

This demonstrates the profound impact that a single trifluoromethyl group can have on the metabolic fate of a molecule.

Table 3: Effect of Trifluoromethyl Substitution on the Metabolic Profile of a Picornavirus Inhibitor
Compound Key Functional Group Number of Metabolites Observed (in vitro)
WIN 54954 Methyl-isoxazole 18
Oxadiazole Analog (3) Methyl-oxadiazole 8
(Trifluoromethyl)oxadiazole Analog (9) Trifluoromethyl-oxadiazole 2 (minor)

Data sourced from a study on picornavirus inhibitors. nih.gov

Catalytic Applications of Trifluoromethylamine Derivatives

While trifluoromethylating agents are widely used, the derivatives of trifluoromethanamine are also emerging as valuable components in catalysis. Specifically, chiral α-trifluoromethylamines are being explored in organocatalytic asymmetric synthesis. researchgate.net

Enantioenriched α-trifluoromethylamines are highly sought-after targets in medicinal chemistry. nih.gov Catalytic enantioselective methods for their synthesis often involve the reduction of CF3-substituted ketimines or the addition of nucleophiles to them. nih.gov In a related application, derivatives of α-trifluoromethylamines can themselves serve as chiral catalysts or ligands. For example, organocatalytic asymmetric synthesis of complex molecules like α-trifluoromethyl homoallylic amine derivatives can be achieved using ketoimines derived from trifluoromethanamine and other building blocks, in the presence of a separate chiral catalyst. researchgate.net While the amine derivative is the substrate in this case, the research highlights the growing integration of the α-trifluoromethylamine motif into the field of asymmetric catalysis, paving the way for future applications where such derivatives could act as the primary catalytic species.

Triflamides and Triflimides as Brønsted Acid Catalysts

While direct catalytic applications of this compound are not extensively documented, its derivatives, namely triflamides (R-N(H)SO2CF3) and triflimides (R(SO2CF3)2), have emerged as exceptionally strong Brønsted acids. researchgate.netresearchoutreach.org The powerful electron-withdrawing nature of the trifluoromethylsulfonyl group significantly increases the acidity of the N-H bond, making these compounds "superacids" capable of catalyzing a wide range of organic transformations. researchgate.netnih.gov

Triflimide (HNTf2) is a commercially available and highly versatile super Brønsted acid that has been shown to be an exceptional catalyst, promoter, or additive in numerous organic reactions, often outperforming triflic acid. nih.gov Its high acidity and the low nucleophilicity of its conjugate base make it an effective catalyst for reactions such as Friedel-Crafts alkylations and acylations, cycloadditions, and rearrangements. researchgate.netresearchgate.net

The synthesis of chiral N-triflyl phosphoramides has led to the development of highly reactive and acidic chiral Brønsted acid catalysts. nih.gov These catalysts have proven effective in promoting highly enantioselective reactions, such as the Diels-Alder reaction, highlighting the importance of the triflamide moiety in asymmetric catalysis. nih.gov

Table 1: Comparison of Acidity of Brønsted Acids

Compound pKa (in H₂O) Reference
Triflamide (TfNH₂) 6.33 nih.gov
Triflimide (Tf₂NH) -12 (estimated) nih.gov
Triflic Acid (TfOH) -14
Sulfuric Acid (H₂SO₄) -3

Ligands and Additives in Transition-Metal Catalysis

The incorporation of the trifluoromethylamine moiety into ligand structures for transition-metal catalysis is a growing area of interest. The electronic properties of the -CF3 group can significantly influence the reactivity and selectivity of the metal center. While direct use of this compound as a ligand is uncommon, its derivatives are being explored.

For instance, the synthesis of ligands containing trifluoromethyl groups, such as trifluoromethyl derivatives of phosphinoylmethyl pyridine N-oxides, has been reported for the coordination of lanthanide metals. rsc.org These ligands demonstrate how the trifluoromethyl group can be strategically placed to modulate the coordination environment of a metal ion.

In some transition-metal-catalyzed reactions, additives containing a trifluoromethyl group have been shown to enhance reaction efficiency. For example, sodium trifluoroacetate (B77799) has been used as an additive in copper-catalyzed aza-Michael additions. nih.gov Although not directly derived from this compound, this illustrates the beneficial effect of the CF3 group in the reaction medium. The development of transition-metal-catalyzed methods for trifluoromethylation has become a significant area of research, underscoring the importance of introducing the CF3 group into organic molecules. nih.govresearchgate.netresearchgate.net

Development of Specialized Materials and Chemicals

The unique properties conferred by the trifluoromethyl group, such as high thermal stability and chemical inertness, make this compound a valuable, though often indirect, building block for the creation of advanced materials and chemicals with enhanced performance.

Synthesis of Materials with Enhanced Thermal Stability

Fluoropolymers are well-known for their exceptional thermal stability, a property directly linked to the strength of the carbon-fluorine bond. researchgate.netyoutube.com The introduction of trifluoromethyl groups into a polymer backbone can significantly increase its thermal resistance. While the direct polymerization of trifluoromethanamine is not a common route, the incorporation of trifluoromethylamine functionalities into polymers is a strategy to enhance their thermal properties.

Research into the thermal degradation of polymers containing amine side groups has shown that the chemical structure of the amine influences the degradation pathway and stability. researchgate.net The synthesis of energetic materials, such as polynitro-aryl-1,2,3-triazoles, has demonstrated that the inclusion of nitro groups can lead to high thermal stability, with decomposition temperatures ranging from 142-319 °C. nih.gov While not directly related to trifluoromethanamine, this highlights the principle of using specific functional groups to enhance thermal properties. The development of polymer compositions with improved thermal stability often involves the use of various stabilizers and additives, and the incorporation of fluorine-containing moieties is a recognized strategy in this field. google.com

Table 2: Decomposition Temperatures of Various Polymers

Polymer Decomposition Temperature (°C)
Polytetrafluoroethylene (PTFE) ~500
Poly(methyl methacrylate) (PMMA) ~300-400
Polyvinyl chloride (PVC) ~140-250

Creation of Chemicals with Improved Degradation Resistance

The trifluoromethyl group is a key structural feature for enhancing the metabolic and chemical stability of molecules. acs.orgresearchgate.net This is of particular importance in the design of pharmaceuticals and agrochemicals. The substitution of a hydrogen atom or a methyl group with a trifluoromethyl group can block sites of metabolic oxidation, leading to a longer biological half-life. researchgate.net

A study on N-trifluoromethyl amines and azoles revealed that while N-trifluoromethyl amines can be prone to hydrolysis, N-trifluoromethyl azoles exhibit excellent aqueous stability. acs.org This suggests that the stability of the trifluoromethylamine moiety is context-dependent. Compared to their non-fluorinated analogs, compounds containing the N-CF3 group often show increased lipophilicity and metabolic stability. acs.org The development of chemicals with enhanced degradation resistance is a critical goal in various fields, and the use of fluorinated functional groups is a well-established strategy to achieve this. researchgate.net

Applications in Agrochemical and Polymer Science Research

The influence of this compound's core structure is evident in the development of modern agrochemicals and polymers, where the trifluoromethyl group plays a pivotal role.

In the agrochemical industry, a significant number of modern pesticides contain a trifluoromethyl group. researchgate.netnih.govnih.gov This is because the CF3 group can enhance the biological activity, metabolic stability, and uptake of the active ingredient. nih.govresearchgate.net For example, trifluoromethylpyridines are key intermediates in the synthesis of numerous herbicides, insecticides, and fungicides. researchgate.netresearchoutreach.orgnih.gov The herbicide fluazifop-butyl (B166162) and the insecticide chlorfluazuron (B1668723) are notable examples of commercial agrochemicals that contain a trifluoromethylpyridine moiety. researchoutreach.orgnih.gov

In polymer science, fluoropolymers are a class of high-performance materials with a wide range of applications due to their exceptional chemical resistance, thermal stability, and low friction properties. researchgate.netyoutube.comyoutube.comyoutube.com While not directly synthesized from this compound, the fundamental principles of using fluorine to enhance polymer properties are highly relevant. Research in this area includes the synthesis of novel fluorinated monomers and polymers with tailored properties for specific applications, from biomedical devices to advanced coatings. researchgate.netresearchgate.net

Table 3: Examples of Agrochemicals Containing a Trifluoromethyl Group

Agrochemical Type Key Structural Moiety Reference(s)
Fluazifop-butyl Herbicide Trifluoromethylpyridine researchgate.netnih.gov
Chlorfluazuron Insecticide Trifluoromethylpyridine researchoutreach.org
Flonicamid Insecticide Trifluoromethylpyridine researchoutreach.org
Flazasulfuron Herbicide Trifluoromethylpyridine researchoutreach.org

Perspectives and Future Research Directions

Challenges in the Synthesis and Handling of Trifluoromethanamine (B3054569) Hydrochloride

The synthesis and handling of trifluoromethanamine hydrochloride present significant challenges primarily due to the inherent instability of the trifluoromethanamine parent molecule. The extreme electronegativity of the three fluorine atoms destabilizes the C-N bond, making the compound susceptible to decomposition. This instability necessitates specialized synthetic and handling protocols, often requiring low temperatures and inert atmospheres to prevent degradation. The development of more robust and safer synthetic routes remains a critical area of research.

Emerging Synthetic Methodologies for Sustainable Production

In response to the challenges associated with its synthesis, researchers are exploring more sustainable and efficient production methods for this compound. These emerging methodologies focus on green chemistry principles, aiming to reduce hazardous waste and improve energy efficiency. Key areas of investigation include the development of novel catalytic systems and flow chemistry processes. These approaches offer the potential for safer, more scalable, and environmentally friendly production of this important reagent.

Advancements in Mechanistic Understanding and Predictive Modeling

Recent advancements in computational chemistry are providing deeper insights into the reaction mechanisms of this compound. Quantum mechanical calculations and molecular modeling are being employed to understand the electronic structure and reactivity of this compound. These predictive models are crucial for designing new reactions and optimizing existing synthetic protocols. A better mechanistic understanding will enable chemists to more effectively harness the unique reactivity of the trifluoromethylamino group.

Interdisciplinary Research Opportunities in Fluorine Chemistry

The unique properties of fluorine-containing compounds continue to drive interdisciplinary research. nih.gov The introduction of fluorine can significantly alter the biological activity and physical properties of molecules, opening up new avenues in medicinal chemistry and materials science. nih.gov this compound, as a source of the trifluoromethylamino group, is at the forefront of this research. Collaborative efforts between synthetic chemists, computational scientists, and biologists are essential to fully explore the potential of this and other fluorinated compounds. nih.gov There is a growing demand for novel and efficient synthetic methods to create a wider range of fluorine-containing building blocks for these applications. nih.gov

Unexplored Reactivity and Application Domains for this compound

While this compound is a valuable reagent, its full reactive potential and range of applications are yet to be completely explored. Researchers are actively investigating new transformations and reaction partners for this compound. The development of novel methodologies to introduce the trifluoromethylamino group into a diverse array of organic scaffolds is a key objective. These efforts are expected to uncover new applications in agrochemicals, pharmaceuticals, and advanced materials, further expanding the utility of this versatile chemical.

Q & A

Q. What are the established synthesis protocols for trifluoromethanamine hydrochloride, and how do reaction conditions influence yield?

this compound (CAS 373-88-6) is typically synthesized via direct reaction of 2,2,2-trifluoroethylamine with hydrochloric acid under controlled conditions. A common method involves dissolving 2,2,2-trifluoroethylamine in a polar solvent (e.g., methanol) and gradually adding concentrated HCl at 0–5°C to precipitate the hydrochloride salt. The product is filtered, washed with cold solvent, and dried under vacuum . Reaction parameters such as temperature, stoichiometric ratio of HCl, and solvent choice critically affect purity and yield. For example, excess HCl may lead to byproducts, while insufficient acid results in incomplete salt formation.

Q. Which analytical techniques are most reliable for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 19^{19}F NMR confirm structural integrity and purity. The CF3_3 group shows a distinct triplet in 19^{19}F NMR (~-70 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (m/z 135.51 for [C2_2H5_5ClF3_3N]+^+).
  • Elemental Analysis : Matches experimental C/H/N/F/Cl content with theoretical values (±0.3% tolerance).
  • X-ray Crystallography : Resolves crystal structure and confirms hydrogen bonding patterns in the solid state .

Q. How should this compound be stored to ensure stability in long-term studies?

Store the compound in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Prepare stock solutions in anhydrous solvents (e.g., DMSO, methanol) and aliquot to avoid repeated freeze-thaw cycles, which degrade the compound. Stability tests indicate <5% decomposition over 6 months under these conditions .

Q. What safety precautions are essential when handling this compound?

Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation or skin contact. The compound may release HCl vapors upon decomposition. Emergency protocols include rinsing exposed areas with water and consulting SDS for first-aid measures. Waste must be neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. What advanced analytical methods resolve discrepancies in purity data between synthesis batches?

Combine HPLC-PDA (photodiode array detection) with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to quantify impurities. For trace metal analysis, ICP-MS identifies catalyst residues. Discrepancies often arise from incomplete drying (retained solvents) or side reactions during HCl addition, which are detectable via 13^{13}C NMR .

Q. How can conflicting data on this compound’s reactivity in nucleophilic substitutions be reconciled?

Contradictions may stem from solvent polarity or counterion effects. For example, in DMF, the free amine (generated in situ) exhibits higher nucleophilicity, whereas in water, the hydrochloride salt’s reduced basicity slows reactions. Controlled experiments with varying solvents and pH (e.g., buffered vs. non-buffered systems) can clarify mechanistic pathways .

Q. What role does this compound play in synthesizing trifluoromethylated bioactive compounds?

It serves as a precursor for introducing the CF3_3 group into pharmaceuticals via reductive amination or coupling reactions. For instance, in peptidomimetic synthesis, the amine reacts with carbonyl electrophiles (e.g., aldehydes) under mild conditions (pH 7–8, 25°C) to yield trifluoromethylated scaffolds .

Q. How do degradation pathways of this compound vary under oxidative vs. hydrolytic conditions?

Hydrolysis in aqueous media (pH < 3) cleaves the C-N bond, releasing NH4+_4^+ and trifluoroacetate. Under oxidative stress (H2_2O2_2, UV light), the CF3_3 group remains intact, but the amine oxidizes to nitroso derivatives. Accelerated stability studies (40°C/75% RH) combined with LC-MS track degradation products .

Q. What methodologies quantify trace impurities in this compound batches?

GC-MS Headspace Analysis detects volatile impurities (e.g., residual solvents). For non-volatiles, UHPLC-QTOF identifies structural analogs (e.g., ethylamine byproducts). Impurity profiling requires calibration against certified reference materials (e.g., 2-(3-Bromophenyl)ethanamine hydrochloride as a control) .

Q. How can solubility limitations in aqueous buffers be overcome for biological assays?

Use co-solvents (e.g., 10% DMSO) or cyclodextrin-based complexation to enhance solubility. For example, 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) increases solubility from 2 mg/mL (water) to 15 mg/mL at pH 7.4. Pre-formulation studies should assess solvent biocompatibility with assay systems (e.g., cell viability tests) .

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